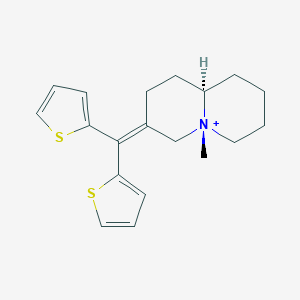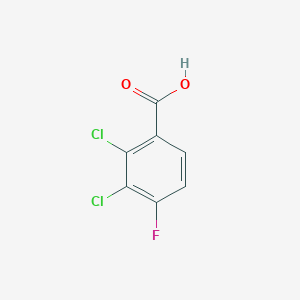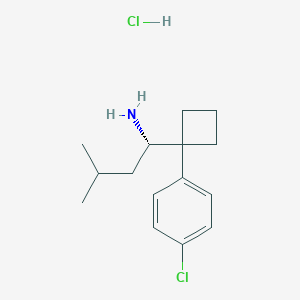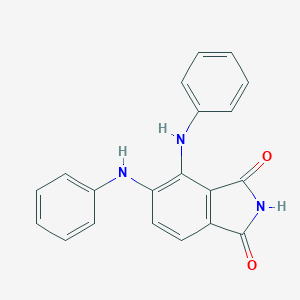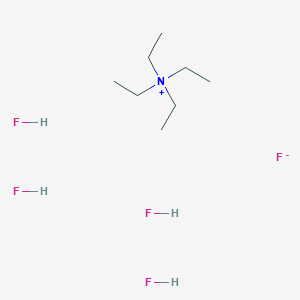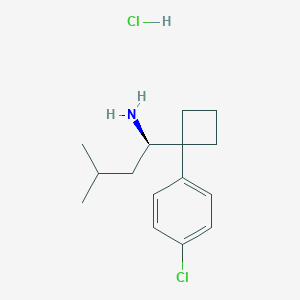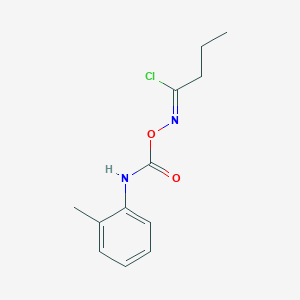
N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride, commonly known as MBAC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MBAC belongs to the family of imidoyl chlorides and is used as a reagent in various chemical reactions.
Mécanisme D'action
MBAC is a reactive compound that undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. The mechanism of action of MBAC involves the formation of an intermediate imidate, which then reacts with the nucleophile to form the desired product. The reaction is usually carried out in the presence of a base, which helps in the deprotonation of the nucleophile and facilitates the reaction.
Effets Biochimiques Et Physiologiques
MBAC does not have any known biochemical or physiological effects as it is primarily used as a reagent in chemical reactions. However, it is important to handle MBAC with care as it is a reactive compound and can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
MBAC has several advantages as a reagent in chemical reactions. It is a relatively inexpensive compound and is readily available in the market. It is also easy to handle and store. However, MBAC has some limitations as well. It is a reactive compound and requires careful handling to prevent any accidents. It is also not suitable for reactions that involve acidic or basic conditions as it can decompose under such conditions.
Orientations Futures
There are several future directions for the use of MBAC in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. MBAC can be used to synthesize novel imidazole derivatives that have potential therapeutic applications. Another potential application is in the field of materials science, where MBAC can be used to synthesize cyclic ureas that have unique properties. Overall, MBAC has a lot of potential in scientific research, and further studies are needed to explore its full range of applications.
Conclusion:
In conclusion, MBAC is a unique chemical compound that has gained significant attention in the field of scientific research. Its potential applications in the synthesis of various compounds make it a valuable reagent in chemical reactions. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MBAC have been discussed in this paper. Further studies are needed to fully explore the potential of MBAC in scientific research.
Méthodes De Synthèse
The synthesis of MBAC involves the reaction of 2-methylphenylamine with butanimidoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified by recrystallization or column chromatography. The overall yield of MBAC is around 70%.
Applications De Recherche Scientifique
MBAC has been widely used in scientific research as a reagent for the synthesis of various compounds. It is particularly useful in the synthesis of imidazoles, which are important intermediates in the production of pharmaceuticals and agrochemicals. MBAC has also been used in the synthesis of cyclic ureas, which have potential applications in the field of materials science.
Propriétés
Numéro CAS |
145252-13-7 |
|---|---|
Nom du produit |
N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride |
Formule moléculaire |
C12H15ClN2O2 |
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
[(Z)-1-chlorobutylideneamino] N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-6-11(13)15-17-12(16)14-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3,(H,14,16)/b15-11- |
Clé InChI |
ROFUCKVAINOTFB-UHFFFAOYSA-N |
SMILES isomérique |
CCC/C(=N/OC(=O)NC1=CC=CC=C1C)/Cl |
SMILES |
CCCC(=NOC(=O)NC1=CC=CC=C1C)Cl |
SMILES canonique |
CCCC(=NOC(=O)NC1=CC=CC=C1C)Cl |
Synonymes |
N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



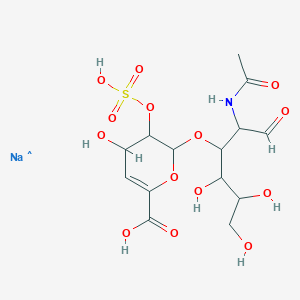
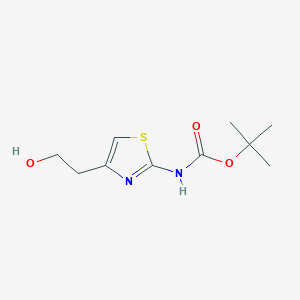
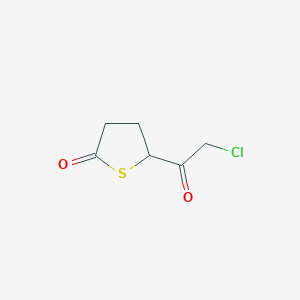
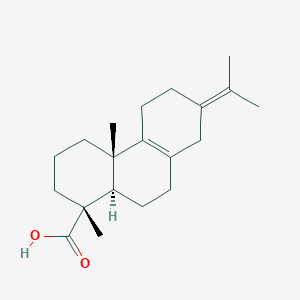
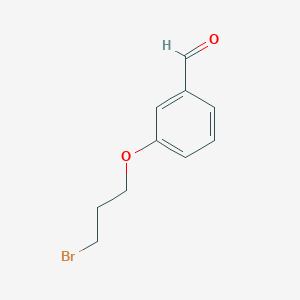
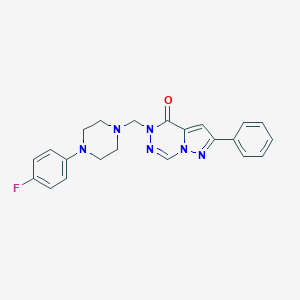
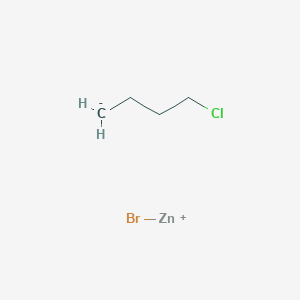
![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)
